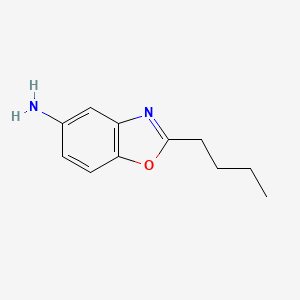

2-Butyl-1,3-benzoxazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCQBYWFIUBHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377411 | |

| Record name | 2-butyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-91-7 | |

| Record name | 2-butyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Butyl-1,3-benzoxazol-5-amine

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Butyl-1,3-benzoxazol-5-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is presented in a logical, step-by-step manner, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them attractive scaffolds for drug discovery programs. This compound, with its specific substitution pattern, represents a valuable building block for the synthesis of more complex molecules and targeted therapies. This guide details a reliable two-step synthesis beginning with the readily available precursor, 2-amino-4-nitrophenol.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process:

-

Cyclization: Condensation of 2-amino-4-nitrophenol with valeric acid to form the intermediate, 2-butyl-5-nitro-1,3-benzoxazole.

-

Reduction: Selective reduction of the nitro group of the intermediate to yield the final product, this compound.

This pathway is advantageous due to the commercial availability of the starting material and the high-yielding nature of both the cyclization and reduction steps.

Part 1: Synthesis of 2-Butyl-5-nitro-1,3-benzoxazole (Cyclization)

The formation of the benzoxazole ring is achieved through the condensation of a 2-aminophenol with a carboxylic acid.[1] This reaction proceeds via an initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclization and dehydration to yield the benzoxazole core.[1]

Reaction Mechanism

The reaction is typically acid-catalyzed. Polyphosphoric acid (PPA) is a particularly effective reagent as it serves as both a catalyst and a dehydrating agent, driving the reaction towards the formation of the cyclized product.

Experimental Protocol

Materials:

-

2-Amino-4-nitrophenol

-

Valeric acid

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-nitrophenol (1.0 eq).

-

To this, add polyphosphoric acid (10-15 times the weight of the 2-amino-4-nitrophenol).

-

Begin stirring the mixture and add valeric acid (1.2 eq) dropwise.

-

Heat the reaction mixture to 140-160 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-butyl-5-nitro-1,3-benzoxazole as a solid.

| Reactant/Product | Molar Mass ( g/mol ) | Equivalents | Purity | Expected Yield |

| 2-Amino-4-nitrophenol | 154.12 | 1.0 | >98% | - |

| Valeric acid | 102.13 | 1.2 | >99% | - |

| 2-Butyl-5-nitro-1,3-benzoxazole | 220.23 | - | >95% | 75-85% |

Part 2: Synthesis of this compound (Reduction)

The final step in the synthesis is the reduction of the nitro group at the 5-position of the benzoxazole ring to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation, offering high yields and straightforward product isolation.[2]

Reaction Mechanism

The reduction of the nitro group is readily achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is highly selective for the nitro group, leaving the benzoxazole ring and the butyl side chain intact.

Experimental Protocol

Materials:

-

2-Butyl-5-nitro-1,3-benzoxazole

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve 2-butyl-5-nitro-1,3-benzoxazole (1.0 eq) in methanol or ethanol in a hydrogenation flask.

-

Carefully add 10% Pd/C (5-10 mol% of the substrate) to the solution.

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

-

Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.

| Reactant/Product | Molar Mass ( g/mol ) | Equivalents | Purity | Expected Yield |

| 2-Butyl-5-nitro-1,3-benzoxazole | 220.23 | 1.0 | >95% | - |

| This compound | 190.24 | - | >98% | 90-98% |

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The use of readily available starting materials and well-established chemical transformations makes this pathway accessible to a wide range of researchers. The final product serves as a versatile intermediate for the development of novel compounds with potential applications in medicinal chemistry and materials science.

References

-

Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. [Link]

-

Nguyen, T. B., & Retailleau, P. (2017). Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones: A Synthesis of 2-Alkyl benzoxazoles under Mild Conditions. Organic Letters, 19(15), 3887–3890. [Link]

-

Bennehalli, B., et al. (2016). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 6(3), 752-767. [Link]

-

Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2010). Synthesis of Benzoxazolones From Nitroarenes or Aryl Halides. Organic Letters, 12(4), 812–815. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]

-

Alter, N., et al. (2009). Microwave-Assisted One-Pot Synthesis of 2-Substituted Benzoxazoles from Nitrophenol and Carboxylic Acids. Tetrahedron Letters, 50(48), 6766-6768. [Link]

-

Organic Chemistry Portal. (n.d.). Reduction of nitro compounds to amines. [Link]

-

Wang, L., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. [Link]

-

Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Butyl-1,3-benzoxazol-5-amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, 2-Butyl-1,3-benzoxazol-5-amine. As a member of the benzoxazole class, this molecule is of significant interest to researchers in medicinal chemistry and drug development due to the broad spectrum of biological activities associated with its core scaffold.[1][2] The therapeutic potential and developability of any new chemical entity are intrinsically linked to its physicochemical characteristics, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.[3] This document outlines the predicted key properties of this compound, including lipophilicity (LogP), acidity constant (pKa), aqueous solubility, and melting point. Furthermore, it details robust, step-by-step experimental protocols for the empirical determination of these parameters, ensuring scientific integrity and reproducibility. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating studies on this or structurally related compounds.

Introduction and Rationale

The benzoxazole moiety is a prominent heterocyclic scaffold found in a wide array of biologically active compounds.[3] Derivatives of this core structure are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[1][4][5][6] The specific compound, this compound, combines three key structural features:

-

The Benzoxazole Core: A rigid, bicyclic aromatic system that acts as a versatile pharmacophore.

-

A 2-Butyl Group: A moderately lipophilic alkyl chain that can influence membrane permeability and binding interactions.

-

A 5-Amino Group: A basic functional group that significantly impacts aqueous solubility and pKa, and can serve as a key hydrogen bonding moiety or a site for further chemical modification.

Understanding the interplay of these structural components through the lens of their physicochemical properties is critical for the rational design of new therapeutic agents.[3] Properties such as solubility and lipophilicity are fundamental determinants of a drug candidate's success, influencing everything from in vitro assay reliability to in vivo bioavailability.[7][8] This guide provides the predictive data and experimental framework necessary to thoroughly characterize this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its chemical structure and data from analogous compounds in the scientific literature. They serve as a crucial starting point for experimental design and analytical method development.

| Property | Predicted Value | Rationale / Significance |

| Molecular Formula | C₁₁H₁₄N₂O | --- |

| Molecular Weight | 190.24 g/mol | Essential for all stoichiometric calculations and analytical characterization. |

| Appearance | Off-white to light yellow solid | Based on typical appearance of aromatic amines and benzoxazole derivatives.[9] |

| Predicted Melting Point | 85 - 95 °C | The presence of the amine group allows for hydrogen bonding, increasing the melting point relative to non-aminated benzoxazoles. Impurities will lower and broaden this range. |

| Predicted LogP | 2.5 - 3.5 | The butyl group adds significant lipophilicity, balanced by the polar amine and benzoxazole nitrogen/oxygen. This value suggests moderate to good membrane permeability. |

| Predicted pKa | 4.0 - 5.0 | The primary aromatic amine is expected to be weakly basic. This pKa is crucial for predicting ionization state at physiological pH (7.4), which affects solubility and receptor interaction. |

| Predicted Aqueous Solubility | Low to Moderate | While the amine group can be protonated to form soluble salts at low pH, the neutral form at physiological pH is expected to have limited solubility due to the lipophilic butyl group and aromatic core.[10] |

Synthesis and Characterization Workflow

A plausible and efficient synthesis of this compound involves the condensation of a 2-aminophenol derivative with a carboxylic acid, a well-established method for forming the benzoxazole ring.[9][11]

Proposed Synthetic Pathway

The primary route involves the reaction of 2,4-diaminophenol with pentanoic acid (or a more reactive derivative like pentanoyl chloride) in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures.[2][12]

Caption: Figure 1: Proposed Synthetic & Purification Workflow

Analytical Characterization Workflow

Once synthesized and purified, the identity and purity of the compound must be rigorously confirmed using a suite of standard analytical techniques before proceeding to physicochemical property determination.

Caption: Figure 2: Analytical Characterization Workflow

Experimental Protocols for Physicochemical Profiling

The following sections provide detailed, self-validating protocols for the experimental determination of the core physicochemical properties. These methods are based on established industry and regulatory standards.[13]

Protocol 1: Melting Point Determination

Causality: The melting point is a fundamental thermal property that provides an indication of purity. Pure crystalline compounds exhibit a sharp melting range (typically <1°C), whereas impurities depress and broaden the melting range.[14]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the crystalline solid.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Tap the closed end on a hard surface to pack the sample to a height of 2-3 mm.

-

Measurement:

-

Place the loaded capillary into a calibrated melting point apparatus (e.g., Mettler Toledo MP series or a Thiele tube).[14]

-

Perform a rapid initial determination by heating at a rate of 10-20°C/min to find the approximate melting point.

-

Allow the apparatus to cool at least 20°C below the approximate melting point.

-

Perform a second, careful determination with a fresh sample, heating at a slow rate of 1-2°C/min near the expected melting point.

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁ - T₂. Repeat for a total of three careful determinations.

Protocol 2: Octanol-Water Partition Coefficient (LogP) Determination

Causality: LogP is the measure of a compound's lipophilicity, which is a critical predictor of its ability to cross biological membranes. The Shake-Flask method is the gold standard for its direct measurement, as defined by OECD Guideline 107.[13][15]

Methodology:

-

Pre-saturation: Prepare two stock solutions: n-octanol saturated with water and water saturated with n-octanol by shaking them together for 24 hours and allowing the phases to separate. Use the appropriate phase for all subsequent steps.

-

Sample Preparation:

-

Prepare a stock solution of the test compound in n-octanol (saturated with water). The concentration should be below 0.01 M.[16]

-

Prepare at least three test vessels (e.g., centrifuge tubes) with varying volume ratios of the octanol and aqueous phases (e.g., 1:1, 2:1, 1:2).

-

-

Equilibration:

-

Add the compound's octanol stock solution and the pre-saturated water to the test vessels.

-

Shake the vessels at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours). Gentle inversion is preferred over vigorous shaking to prevent emulsion formation.

-

-

Phase Separation: Centrifuge the vessels at high speed to ensure complete separation of the two phases.

-

Quantification:

-

Carefully withdraw an aliquot from each phase (octanol and aqueous).

-

Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ).[13]

-

P = Cₒ / Cₐ

-

LogP = log₁₀(P)

-

The final LogP value is the average of the results from the different phase ratios.

-

Protocol 3: Thermodynamic Aqueous Solubility Determination

Causality: Aqueous solubility is a critical factor for drug absorption and formulation.[7][8] The equilibrium shake-flask method is considered the most reliable for determining thermodynamic solubility.[17]

Methodology:

-

Medium Preparation: Prepare the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4).

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous medium. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[17]

-

Equilibration:

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

-

Phase Separation:

-

Allow the vials to stand to let the excess solid settle.

-

Carefully withdraw the supernatant and filter it through a low-binding 0.45 µm filter to remove all undissolved particles.[7]

-

-

Quantification:

-

Data Reporting: The solubility is reported in units of mg/mL or µM. The pH of the saturated solution should also be measured and reported.[17]

Protocol 4: pKa Determination by Potentiometric Titration

Causality: The pKa value defines the pH at which a molecule's ionizable group is 50% protonated and 50% deprotonated. This governs solubility, receptor binding, and membrane transport. Potentiometric titration is a highly precise and common method for pKa determination.[18][19][20]

Methodology:

-

System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[18]

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds). A typical concentration is around 1-10 mM.

-

To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[18]

-

-

Titration:

-

Since this compound is a base, it will be titrated with a standardized strong acid (e.g., 0.1 M HCl).

-

Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25°C) with gentle stirring.

-

Immerse the calibrated pH electrode.

-

Add the titrant (HCl) in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point.[18] This point can be precisely located on the original titration curve.

-

Relevance in Drug Discovery and Development

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][6] Aminobenzoxazole derivatives, in particular, have emerged as a promising class.[4] The physicochemical data generated for this compound will directly inform its potential as a drug candidate. For instance, a LogP between 1 and 3 is often considered optimal for oral bioavailability. The determined pKa will clarify its charge state in the gut versus the bloodstream, affecting absorption and distribution. Low aqueous solubility may necessitate formulation strategies or chemical modifications to improve its profile. This foundational data is indispensable for guiding hit-to-lead optimization and ensuring the selection of candidates with a higher probability of success in later development stages.[7][8]

References

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).

- Determination of aqueous solubility by heating and equilibration: A technical note - NIH. (n.d.).

- An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles - Benchchem. (n.d.).

- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).

- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications. (n.d.).

- (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW - ResearchGate. (2025, August 10).

- Melting point determination. (n.d.).

- Partition coefficient octanol/water | Pesticide Registration Toolkit. (n.d.).

- Determination of the Partition Coefficient n-octanol/water - Biotecnologie BT. (n.d.).

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28).

- Estimating the octanol-water partition coefficient for chemical substances: - GOV.UK. (n.d.).

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23).

- Biological activities of benzoxazole and its derivatives - ResearchGate. (n.d.).

- OECD 107, OECD 117 and OECD 123 - Phytosafe. (n.d.).

- Partition coefficient: slow stirring method according to OECD 123 - Analytice. (2021, April 12).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).

- Shake-Flask Solubility Assay - Bienta. (n.d.).

- Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.).

- Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC - NIH. (n.d.).

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).

- Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents - Journal of Chemical and Pharmaceutical Research. (n.d.).

- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH. (2019, November 19).

- The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions - MDPI. (n.d.).

- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI. (n.d.).

- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - NIH. (2021, November 3).

- Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... - ResearchGate. (n.d.).

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (2023, August 11).

- Ullmann's Encyclopedia of Industrial Chemistry - ResearchGate. (n.d.).

- Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PubMed Central. (n.d.).

- Ullmann's Encyclopedia of Industrial Chemistry - Wikipedia. (n.d.).

- Ullmann's Encyclopedia of Industrial Chemistry - 2012 - Wiley Analytical Science. (2012, January 9).

- Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC - NIH. (2025, July 27).

- Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 10. enamine.net [enamine.net]

- 11. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 14. mt.com [mt.com]

- 15. biotecnologiebt.it [biotecnologiebt.it]

- 16. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-depth Technical Guide to 2-Butyl-1,3-benzoxazol-5-amine (CAS Number 885949-91-7): A Multi-Target Directed Ligand for Alzheimer's Disease

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and versatile synthetic handles have made it a cornerstone in the development of novel therapeutic agents.[1][2] Derivatives of this heterocyclic system exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This guide focuses on a specific derivative, 2-Butyl-1,3-benzoxazol-5-amine, a compound that has emerged from a rational drug design strategy aimed at combating the multifactorial pathology of Alzheimer's disease.[5][6]

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a cascade of pathological events, including cholinergic deficits, the aggregation of amyloid-beta (Aβ) plaques, and neuronal loss.[7][8] The complexity of AD has spurred the development of multi-target-directed ligands (MTDLs)—single molecules engineered to interact with multiple pathological targets simultaneously.[9] this compound was developed as part of a library of compounds designed using a scaffold hopping MTDL strategy, with the goal of concurrently inhibiting cholinesterases and Aβ aggregation.[7][8] This guide provides a comprehensive technical overview of this promising compound for researchers in neuropharmacology and drug development.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| CAS Number | 885949-91-7 | [10] |

| Molecular Formula | C₁₁H₁₄N₂O | [11] |

| Molecular Weight | 190.25 g/mol | [11] |

| Boiling Point | 155°C at 0.4 mm Hg | [12] |

| Density (Predicted) | 1.134 ± 0.06 g/cm³ | [12] |

| pKa (Predicted) | 7.35 ± 0.10 | [12] |

Note: Predicted values are computationally derived and should be confirmed experimentally.

Synthesis of this compound

The synthesis of 2-substituted benzoxazoles can be achieved through various methods, with a common and effective approach being the condensation of a 2-aminophenol with a carboxylic acid or its derivative under dehydrating conditions.[2] The synthesis of the library of 2-substituted benzo[d]oxazol-5-amine derivatives, including the 2-butyl variant, involved the reaction of 2,4-diaminophenol with the corresponding carboxylic acid in the presence of a condensing agent.[7][8]

General Synthetic Pathway

The following diagram illustrates a plausible synthetic route, a foundational method for generating 2-substituted benzoxazoles.

Caption: General synthesis of this compound.

Exemplary Experimental Protocol

While the precise, step-by-step protocol for this specific compound is detailed in the primary literature, a general procedure for the synthesis of 2-substituted-5-aminobenzoxazoles is as follows. This protocol is based on established methods for similar compounds.[2]

-

Reaction Setup: To a round-bottom flask, add 2,4-diaminophenol dihydrochloride (1 equivalent) and pentanoic acid (1.1 equivalents).

-

Addition of Condensing Agent: Add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure the mixture can be stirred effectively.

-

Reaction Conditions: Heat the reaction mixture with stirring, typically at a temperature range of 150-180°C, for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Purification: Collect the crude product by filtration, wash it with water, and dry it. Further purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy. The expected spectral data would confirm the presence of the butyl chain, the benzoxazole core, and the amine group.

In-Depth Biological Activity and Mechanism of Action

This compound was identified as a promising multi-target-directed ligand for Alzheimer's disease. Its biological activity was assessed through a series of in-vitro and in-vivo studies.[7][8]

Multi-Target Engagement Strategy

The design of this compound is predicated on the hypothesis that simultaneously targeting both cholinergic pathways and amyloid-beta aggregation can lead to a more effective therapeutic outcome in Alzheimer's disease.

Caption: The multi-target approach of the lead compound.

Quantitative Biological Data

The primary research identified an optimal compound from the synthesized library, designated as compound 92 , which is reported to be the 2-butyl derivative. This compound demonstrated a potent and balanced biological activity profile.[7][8]

| Assay | Activity (IC₅₀ / Inhibition %) |

| Acetylcholinesterase (AChE) Inhibition | IC₅₀ = 0.052 ± 0.010 µM |

| Butyrylcholinesterase (BuChE) Inhibition | IC₅₀ = 1.085 ± 0.035 µM |

| Amyloid-Beta Aggregation Inhibition | Significant inhibition at 20 µM |

| Blood-Brain Barrier Permeability (PAMPA) | Pe = 10.80 ± 0.055 × 10⁻⁶ cm s⁻¹ |

| Neuroprotection (SH-SY5Y cells) | Neuroprotective properties at 40 µM |

Data sourced from the abstract of Gutti et al., European Journal of Medicinal Chemistry, 2019.[7][8]

These results indicate that this compound is a potent inhibitor of AChE, with moderate activity against BuChE. Its ability to inhibit Aβ aggregation, coupled with good blood-brain barrier permeability and neuroprotective effects, underscores its potential as a disease-modifying agent for Alzheimer's disease.[7][8]

In-Vivo Efficacy

In vivo studies using a scopolamine-induced amnesia model (Y-maze test) and an Aβ₁₋₄₂-induced rat model (Morris water maze test) demonstrated that oral administration of the lead compound at 10 mg/kg significantly improved cognitive and spatial memory impairments.[7][8]

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments used to characterize the biological activity of this compound. These are based on standard, widely used protocols in the field.

Workflow for In-Vitro Characterization

Caption: Workflow for in-vitro biological evaluation.

Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8][13][14]

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB (Ellman's Reagent) Solution: 10 mM in phosphate buffer.

-

AChE or BChE Enzyme Solution: Prepare a stock solution in phosphate buffer to achieve a final concentration that gives a linear reaction rate (e.g., 0.1 U/mL).

-

Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) in deionized water (prepare fresh).

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

To triplicate wells, add:

-

Blank: 180 µL of phosphate buffer.

-

Control (100% activity): 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of buffer/DMSO.

-

Test Wells: 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of test compound dilution.

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Add 50 µL of the DTNB solution to all wells.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI) to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Protocol 2: Amyloid-Beta Aggregation Assay (Thioflavin T Method)

This assay uses the fluorescent dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to amyloid fibrils.[12][15]

-

Reagent Preparation:

-

Aβ₁₋₄₂ Peptide: Prepare a stock solution by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), then dilute into a buffer (e.g., phosphate buffer, pH 7.4) to the desired final concentration (e.g., 20 µM).

-

Thioflavin T (ThT) Stock Solution: Prepare a stock solution (e.g., 8 mg/mL) in phosphate buffer and filter through a 0.2 µm filter. Store in the dark.

-

Test Compound: Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

In a 96-well black plate, combine the Aβ₁₋₄₂ peptide solution with either the test compound dilutions or vehicle control.

-

Incubate the plate at 37°C with gentle shaking to promote fibril formation.

-

At specified time points, add the ThT working solution to each well.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~482 nm.

-

Compare the fluorescence intensity in the presence of the test compound to the control to determine the percentage of inhibition of Aβ aggregation.

-

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability

This cell-free assay predicts passive diffusion across the blood-brain barrier.[3][7]

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane.

-

Assay Setup:

-

The acceptor wells of a 96-well plate are filled with a buffer solution.

-

The lipid-coated filter plate is placed on top of the acceptor plate.

-

The test compound, dissolved in a buffer at a known concentration, is added to the donor wells (the top of the filter plate).

-

-

Incubation: The "sandwich" plate is incubated at room temperature for a set period (e.g., 5 hours).

-

Data Acquisition and Analysis:

-

After incubation, the concentrations of the compound in the donor and acceptor wells are determined using LC-MS/MS or UV-Vis spectroscopy.

-

The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = (-Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - [drug]acceptor / [drug]equilibrium)

-

Where Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the area of the membrane, and Time is the incubation time.

-

Protocol 4: Neuroprotection Assay (MTT Assay in SH-SY5Y Cells)

This assay assesses the ability of the compound to protect neuronal cells from Aβ-induced toxicity by measuring cell viability.[16]

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media and seed them into a 96-well plate.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Induce toxicity by adding Aβ₁₋₄₂ oligomers to the wells (except for the control wells).

-

Incubate for 24-48 hours.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) is not widely available, guidance can be taken from related aminobenzoxazole compounds.[17][18]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash immediately with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water and seek medical attention.

-

Conclusion and Future Directions

This compound stands out as a promising lead compound in the quest for effective Alzheimer's disease therapeutics. Its development through a rational, multi-target design strategy has yielded a molecule with potent anticholinesterase activity, Aβ anti-aggregation properties, favorable CNS permeability, and demonstrated neuroprotective effects. The in-vivo data further supports its potential to ameliorate cognitive deficits.

Future research should focus on a comprehensive preclinical evaluation, including detailed pharmacokinetic and toxicology studies, to fully assess its drug-like properties and safety profile. Further structural modifications could also be explored to optimize its activity against both cholinesterases and Aβ aggregation, potentially leading to the development of a clinical candidate for the treatment of Alzheimer's disease. This guide serves as a foundational resource for researchers aiming to build upon this important work.

References

-

Gutti, G. et al. (2019). Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 182, 111613.[5][7][8]

-

Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from Creative Bioarray website.[7]

-

BenchChem. (2025). Application Notes and Protocols for the Ellman's Assay: Measuring Acetylcholinesterase Inhibition by (S)-Ladostigil. Retrieved from BenchChem website.[8]

-

Thioflavin T spectroscopic assay. (n.d.). Retrieved from a publicly available protocol source.[12]

-

BenchChem. (2025). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. Retrieved from BenchChem website.[18]

-

BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Retrieved from BenchChem website.[13]

-

ResearchGate. (n.d.). Cholinesterase (ChE) Test Using Ellman's Photometric Method. Retrieved from ResearchGate.[14]

-

BroadPharm. (2022). Protocol for Cell Viability Assays. Retrieved from BroadPharm website.[19]

-

Protocols.io. (n.d.). Thioflavin-T (ThT) Aggregation assay. Retrieved from Protocols.io.[15]

-

Protocols.io. (2023). MTT assay protocol. Retrieved from Protocols.io.[16]

-

Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from Evotec website.

-

MDPI. (2024). Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity. Life, 14(12), 1555.[6]

-

Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from Pion Inc. website.[20]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.[21]

-

International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.[2]

-

ACS Chemical Neuroscience. (2018). Thiazolyl-thiadiazines as Beta Site Amyloid Precursor Protein Cleaving Enzyme-1 (BACE-1) Inhibitors and Anti-inflammatory Agents: Multitarget-Directed Ligands for the Afficient Management of Alzheimer's Disease.[22]

-

MDPI. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules.

- MDPI. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)

-

PubMed. (n.d.). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies.[4]

-

PubMed. (n.d.). MTDL design strategy in the context of Alzheimer's disease: from lipocrine to memoquin and beyond.[5]

-

PubMed Central. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.[3]

-

PubMed Central. (n.d.). Multitarget-Directed Ligands for Alzheimer's Disease: Recent Novel MTDLs and Mechanistic Insights.[9]

-

PubMed Central. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives.[23]

-

Sigma-Aldrich. (2022). 2-Aminobenzoxazole - SAFETY DATA SHEET.[17]

-

ChemicalBook. (n.d.). This compound CAS#: 885949-91-7.[12]

-

Beijing Sinohyperm Technology Co., Ltd. (n.d.). This compound - CAS:885949-91-7.[11]

-

ChemicalBook. (n.d.). This compound.[10]

- RSC Publishing. (2023).

Sources

- 1. heynovachem.com [heynovachem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. paralab.es [paralab.es]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scribd.com [scribd.com]

- 10. This compound CAS#: 885949-91-7 [amp.chemicalbook.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Thioflavin T spectroscopic assay [assay-protocol.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 16. MTT assay [protocols.io]

- 17. geneseo.edu [geneseo.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]

- 21. tandfonline.com [tandfonline.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Butyl-1,3-benzoxazol-5-amine

Abstract

The benzoxazole nucleus is a paramount heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2] This guide provides a detailed examination of a specific derivative, 2-Butyl-1,3-benzoxazol-5-amine (CAS No. 885949-91-7). While this molecule is not extensively characterized in public literature, this document, leveraging data from analogous structures and established analytical principles, offers a comprehensive technical overview of its molecular structure and, critically, its conformational dynamics. We will explore the molecule's architecture, outline robust protocols for computational and experimental conformational analysis, and discuss the profound implications of its three-dimensional structure on potential biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the structural attributes of novel benzoxazole derivatives.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone of modern drug discovery, exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4] Their therapeutic versatility stems from the unique electronic and structural characteristics of the fused benzene and oxazole ring system. This aromatic core can engage in various non-covalent interactions with biological macromolecules, acting as an effective pharmacophore.[1] The substituents at the 2- and 5-positions of the benzoxazole ring play a crucial role in modulating this activity, influencing factors such as target specificity, potency, and pharmacokinetic (ADMET) properties.[5]

The molecule of interest, this compound, combines three key structural features:

-

The rigid, planar benzoxazole core.

-

A flexible n-butyl chain at the 2-position, which can explore a range of conformations.

-

An amine group at the 5-position, a common functional group for tuning solubility and providing a key interaction point with biological targets.

Understanding the conformational preferences of the flexible butyl group is paramount, as its spatial orientation can dictate how the molecule fits into a target's binding site, directly impacting its efficacy.

Molecular Structure and Physicochemical Properties

The foundational step in any analysis is the precise characterization of the molecule's identity and core properties.

Chemical Structure

The chemical structure of this compound is depicted below. It consists of a central benzoxazole ring system with a butyl group attached to carbon 2 and an amine group attached to carbon 5.

Structure:

Physicochemical Data

While extensive experimental data for this specific molecule is not publicly available, we can tabulate its fundamental properties and provide estimated values for key descriptors based on related aminobenzoxazole structures.[6] These parameters are critical for predicting the molecule's behavior in biological systems.

| Property | Value / Estimated Value | Source |

| CAS Number | 885949-91-7 | [7][8] |

| Molecular Formula | C₁₁H₁₄N₂O | [7] |

| Molecular Weight | 190.25 g/mol | [7] |

| Appearance | Predicted: Solid (at 25°C) | |

| XLogP3 (Estimated) | ~2.0 - 3.0 | [6] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [6] |

| Hydrogen Bond Acceptors | 2 (from -N= and -O-) | [6] |

| pKa (Amine, Estimated) | ~4.0 - 5.0 | [6] |

| Rotatable Bonds | 3 (within the butyl chain) | - |

Conformational Analysis: A Dual Approach

The conformational landscape of this compound is primarily defined by the rotation around the three single bonds within the n-butyl side chain. The analysis of these conformations requires a synergistic combination of computational modeling and experimental validation.

Theoretical Underpinnings

Conformational analysis is the study of the energetics of a molecule as its constituent parts rotate around single bonds.[9] For the butyl chain, rotation around the C-C bonds leads to different spatial arrangements (conformers), each with a distinct potential energy. The most stable conformers will be those that minimize steric hindrance and torsional strain. The key rotatable bonds are:

-

τ1: C(oxazole)-C(butyl)

-

τ2: C1(butyl)-C2(butyl)

-

τ3: C2(butyl)-C3(butyl)

The anti conformation, where bulky groups are 180° apart, is generally the most stable, while gauche (60° apart) and eclipsed (0° apart) conformations are progressively higher in energy.

Computational Modeling Workflow

Computational chemistry provides a powerful means to predict the low-energy conformations of flexible molecules.[10] A robust protocol involves a systematic or stochastic search of the conformational space followed by quantum mechanical optimization.

-

Initial Structure Generation:

-

Draw the 2D structure of this compound in a molecular editor (e.g., Avogadro, ChemDraw).

-

Generate an initial 3D structure using a standard molecular mechanics force field (e.g., MMFF94). Perform a quick energy minimization to obtain a reasonable starting geometry.

-

-

Conformational Search:

-

Causality: To avoid missing relevant conformers, a systematic search is often preferred for molecules with a small number of rotatable bonds.

-

Utilize a computational chemistry package (e.g., Spartan, Gaussian, ORCA).

-

Define the rotatable bonds (τ1, τ2, τ3) for the search.

-

Perform a systematic search, rotating each bond in increments (e.g., 60°), generating all possible staggered conformers. This will create a library of potential structures.

-

-

Geometry Optimization and Energy Calculation:

-

Causality: Each conformer from the search must be optimized to find its true local energy minimum. Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for this purpose.

-

For each generated conformer, perform a full geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

-

Calculate the single-point energy of each optimized structure with a larger basis set (e.g., 6-311+G**) for improved accuracy.

-

-

Analysis of Results:

-

Rank the conformers by their relative energies. The conformer with the lowest energy is the predicted global minimum.

-

Analyze the dihedral angles of the low-energy conformers (e.g., those within 2-3 kcal/mol of the global minimum) as these are the most likely to be populated at room temperature.

-

Calculate the Boltzmann population of each conformer to estimate its relative abundance.

-

Caption: Workflow for computational conformational analysis.

Experimental Validation via NMR Spectroscopy

Computational models must be validated experimentally. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D Nuclear Overhauser Effect Spectroscopy (NOESY), is the premier technique for this purpose in solution.[11][12]

The Nuclear Overhauser Effect (NOE) is a phenomenon where the nuclear spin polarization of one atom is altered by the saturation of another nearby atom.[13] This effect is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei) and is only observed for protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[12][13] A 2D NOESY experiment generates a spectrum where off-diagonal cross-peaks connect protons that are spatially proximate.[11]

-

Sample Preparation:

-

Dissolve a sufficient amount (typically 5-10 mg) of purified this compound in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.

-

Ensure the sample is free of paramagnetic impurities, which can interfere with the NOE effect.

-

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons. Assign the aromatic protons and the distinct protons of the butyl chain (-CH₂-CH₂-CH₂-CH₃).

-

Set up a 2D NOESY (or ROESY, which is better for intermediate-sized molecules) experiment on a high-field NMR spectrometer (≥ 500 MHz).

-

Causality: The mixing time (tm) is a critical parameter. It is the period during which the NOE effect builds up. A range of mixing times (e.g., 200-800 ms) should be tested to find the optimal value for observing key correlations without spin diffusion artifacts.

-

-

Data Analysis:

-

Process the 2D data to generate the NOESY spectrum.

-

Identify cross-peaks between protons of the butyl chain and protons on the aromatic benzoxazole ring.

-

Key Correlation: A strong NOE cross-peak between, for example, the first methylene protons of the butyl chain and the H-7 proton of the benzoxazole ring would strongly support a conformation where the butyl chain folds back over the ring system.

-

Compare the observed NOE correlations with the inter-proton distances calculated from the low-energy conformers obtained from the computational model. A strong agreement validates the predicted conformational ensemble.

-

Conformation and its Impact on Biological Activity

The conformation of a drug molecule is not merely a structural curiosity; it is often the primary determinant of its biological function. Different conformers present different three-dimensional shapes to a biological target, such as an enzyme's active site or a receptor's binding pocket.

A flexible molecule like this compound exists as an equilibrium of its low-energy conformers. However, it is widely accepted that a biological target often binds to only one specific, "bioactive" conformation. This conformation may not necessarily be the lowest-energy conformer in solution but must be energetically accessible.

The butyl chain's conformation determines its reach and the volume it occupies. An extended, linear conformation might fit into a long, hydrophobic pocket, while a more folded, compact conformation might be required for a smaller, more enclosed binding site. The ability of the molecule to adopt the correct bioactive conformation is a critical component of its structure-activity relationship (SAR).

Caption: Conformer selection by a biological target.

Conclusion

While this compound remains a molecule with limited specific characterization in peer-reviewed literature, its structure embodies key challenges and opportunities in modern drug design. The interplay between its rigid aromatic core and flexible alkyl substituent necessitates a comprehensive conformational analysis to unlock its full therapeutic potential. By integrating state-of-the-art computational modeling with definitive experimental validation through techniques like 2D NOESY NMR, researchers can build a precise, three-dimensional understanding of this molecule. This knowledge is the critical foundation for rational drug design, enabling the optimization of molecular shape to achieve high-potency and selective interaction with biological targets. The protocols and principles outlined in this guide provide a robust framework for the structural and conformational elucidation of this and other promising benzoxazole derivatives.

References

-

Leach, A. R., & Kuntz, I. D. (1992). Conformational analysis of flexible ligands in macromolecular receptor sites. Journal of Computational Chemistry. Available at: [Link]

-

Beijing Xinheng Technology Co., Ltd. (n.d.). This compound. Available at: [Link]

-

Faver, J. C., et al. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv. Available at: [Link]

-

Slideshare. (n.d.). Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis. Available at: [Link]

-

MDPI. (2022). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. Molecules. Available at: [Link]

-

PubChem. (n.d.). 2-Aminobenzoxazole. National Center for Biotechnology Information. Available at: [Link]

-

International Journal of Research and Review. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Available at: [Link]

-

Pawar, D. M., et al. (2022). Understanding and Quantifying Molecular Flexibility: Torsion Angular Bin Strings. Journal of Chemical Information and Modeling. Available at: [Link]

-

White Rose Research Online. (2024). Rapid conformational analysis of semi-flexible liquid crystals. Available at: [Link]

-

Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. Available at: [Link]

-

Wujec, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Folia Biologica. Available at: [Link]

-

MDPI. (2024). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Chemosensors. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]

-

Chemistry For Everyone. (2025). What Is NOESY NMR? YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Hidden Structural States of Proteins Revealed by Conformer Selection with AlphaFold-NMR. bioRxiv. Available at: [Link]

-

USA Chemical Suppliers. (n.d.). 2-phenyl-1,3-benzoxazol-5-amine suppliers USA. Available at: [Link]

-

ChemRxiv. (2023). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. Available at: [Link]

-

ResearchGate. (n.d.). Physico-chemical properties of caboxamycin (1). Available at: [Link]

-

CP Lab Safety. (n.d.). 2-PHENYL-1, 3-BENZOXAZOL-5-AMINE, 50 mg. Available at: [Link]

-

University of Calgary. (n.d.). Conformational Analysis - Practice Exercises. Available at: [https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch03/ch3- conformational-q.html]([Link] conformational-q.html)

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Aminobenzoxazole | C7H6N2O | CID 20707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - CAS:885949-91-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 8. This compound CAS#: 885949-91-7 [amp.chemicalbook.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis | PPTX [slideshare.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. globalresearchonline.net [globalresearchonline.net]

A Technical Guide to the Solubility and Stability of 2-Butyl-1,3-benzoxazol-5-amine for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-Butyl-1,3-benzoxazol-5-amine, a novel heterocyclic compound with potential applications in drug development. Recognizing the critical role these properties play in determining a candidate's viability, this document outlines a logical, phase-appropriate strategy for their assessment. We delve into the foundational principles governing the behavior of benzoxazole derivatives, detail robust experimental protocols for kinetic and thermodynamic solubility, and provide a systematic approach to stability evaluation through forced degradation studies. The methodologies described are grounded in international regulatory standards, including ICH guidelines, to ensure data integrity and support regulatory submissions. This guide is intended for researchers, chemists, and formulation scientists dedicated to advancing new chemical entities from discovery to clinical application.

Introduction: The Benzoxazole Core in Drug Discovery

Benzoxazole derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antifungal, antioxidant, antitumoral, and antiparasitic properties.[1] The fused benzene and oxazole ring system creates a stable, aromatic structure that serves as a valuable scaffold in medicinal chemistry.[1][2] The specific compound of interest, this compound (henceforth "the compound"), incorporates key functional groups that are predicted to significantly influence its physicochemical properties.

-

The Benzoxazole Core: This aromatic system is relatively stable but possesses reactive sites that allow for functionalization.[1] It is generally characterized by limited aqueous solubility.[3]

-

The 2-Butyl Group: This aliphatic chain introduces lipophilicity, which is expected to decrease aqueous solubility compared to the unsubstituted benzoxazole core.

-

The 5-Amine Group: The primary amine is a weak base and is ionizable. This feature suggests that the compound's solubility will be highly dependent on pH.[4][5] The presence of an amine group can also introduce specific stability challenges, particularly susceptibility to oxidative degradation.[6]

A thorough understanding of the interplay between these structural features is paramount for predicting and mitigating potential development challenges. Poor solubility can hinder absorption and lead to variable bioavailability, while chemical instability can compromise product safety, efficacy, and shelf-life.[7][] This guide provides the necessary protocols to systematically characterize these critical attributes.

Aqueous Solubility Characterization

Determining compound solubility is a critical early step in drug discovery.[9] A tiered approach, beginning with high-throughput kinetic assays and progressing to more definitive thermodynamic measurements, provides a comprehensive understanding of a compound's dissolution behavior.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

It is essential to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This is a high-throughput measurement of how quickly a compound dissolves when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[10][11] It is influenced by the rate of precipitation and is useful for the rapid screening and ranking of compounds in early discovery.[9]

-

Thermodynamic Solubility: This measures the true equilibrium concentration of a compound in a saturated solution, where the dissolved solute is in equilibrium with the undissolved solid.[7][12] This "gold standard" measurement is crucial for lead optimization and pre-formulation development as it reflects the maximum achievable concentration under specific conditions.[12][13]

Experimental Protocol: Kinetic Solubility Assessment via Nephelometry

This protocol outlines a rapid, plate-based method to estimate the kinetic solubility of the compound.

Principle: A DMSO stock solution of the compound is serially diluted in aqueous buffer. The point at which the compound precipitates out of solution is detected by measuring light scattering using a nephelometer.[11][14]

Methodology:

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare phosphate-buffered saline (PBS) at pH 7.4.

-

-

Assay Procedure:

-

In a clear 96-well microplate, dispense 98 µL of PBS (pH 7.4) into each well.

-

Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly to achieve a starting concentration of 200 µM.

-

Perform a 1:2 serial dilution across the plate.

-

Incubate the plate at room temperature (e.g., 25°C) for 2 hours with gentle shaking.[9]

-

Measure light scattering in each well using a nephelometer.

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

-

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

This protocol determines the equilibrium solubility, a critical parameter for formulation development.

Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The supernatant is then filtered and analyzed to determine the concentration of the dissolved compound.[9][12]

Methodology:

-

Preparation:

-

Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into several glass vials.

-

Add a defined volume (e.g., 1 mL) of the desired aqueous buffer (e.g., buffers at pH 2.0, 5.0, 7.4, and 9.0) to each vial.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[12]

-

-

Sample Processing:

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter to remove any undissolved solid.

-

-

Quantification:

-

Analyze the concentration of the compound in the filtrate using a validated, stability-indicating HPLC-UV method.[15] Quantification is performed against a standard curve prepared from a stock solution of the compound.

-

Data Presentation and Interpretation: pH-Solubility Profile

Because the compound contains an ionizable amine group (predicted pKa ≈ 7.35), its solubility is expected to be highly pH-dependent.[4][5] Plotting the thermodynamic solubility (on a log scale) against pH provides a critical visual profile.

Illustrative pH-Solubility Data (Hypothetical):

| pH of Buffer | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (µM) |

|---|---|---|

| 2.0 | 1550 | 8147 |

| 5.0 | 850 | 4468 |

| 7.4 | 65 | 342 |

| 9.0 | 8 | 42 |

Molecular Weight of C11H14N2O: 190.25 g/mol

This profile is crucial for selecting appropriate formulation strategies. For instance, the higher solubility at acidic pH suggests that oral absorption might be favorable in the stomach environment. Conversely, the low solubility at neutral and basic pH could present challenges for absorption in the intestine and for developing intravenous formulations.

Chemical Stability Assessment

Stability testing is a regulatory requirement that evaluates how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[][16] Forced degradation (or stress testing) is a key component of this process.

Foundational Concepts: Forced Degradation Studies

Forced degradation studies involve intentionally exposing the compound to conditions more severe than accelerated stability testing.[17] The primary objectives are:

-

To identify likely degradation products and establish degradation pathways.[18]

-

To demonstrate the specificity and stability-indicating nature of the analytical methods used for quantification.[19][20]

-

To gain insight into the intrinsic stability of the molecule, which helps in formulation and packaging development.[17][18]

Regulatory guidances, such as ICH Q1A(R2) and Q1B, provide the framework for these studies.[21][22][23]

Experimental Workflow: A Systematic Approach

A systematic workflow ensures all potential degradation pathways are investigated thoroughly.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

For each condition, a control sample (unexposed) should be analyzed alongside the stressed sample. The goal is to achieve 5-20% degradation of the parent compound.[24]

1. Acidic and Basic Hydrolysis:

-

Procedure: Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M HCl and another in 0.1 M NaOH.[24] If solubility is an issue, a co-solvent like acetonitrile may be used.[25]

-

Conditions: Incubate samples at an elevated temperature (e.g., 60°C) and collect time points (e.g., 2, 8, 24 hours).

-

Quenching: Before analysis, neutralize the acid sample with NaOH and the base sample with HCl.

2. Oxidative Degradation:

-

Procedure: Prepare a solution of the compound in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[25]

-

Conditions: Store at room temperature, protected from light, and collect time points. The amine group is a potential site for oxidation.

3. Thermal Degradation:

-

Procedure: Place the solid compound in a vial and expose it to dry heat in a calibrated oven (e.g., 80°C).

-

Conditions: Monitor for physical changes (e.g., color) and analyze samples at various time points.

4. Photostability:

-

Procedure: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[21][26]

-

Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls to differentiate between light-induced and thermal degradation.[26]

Analytical Methodology and Data Interpretation

A validated, stability-indicating HPLC method is the cornerstone of stability analysis.[19][27][28]

Method Validation (per ICH Q2(R1)):

-

Specificity: The method must be able to resolve the parent peak from all significant degradation products.[28] This is demonstrated by analyzing the stressed samples.

-

Linearity, Accuracy, Precision: Standard validation parameters must be met for the quantification of the parent compound.

Data Analysis and Reporting: The results should be summarized in a table, detailing the percentage of parent compound remaining and the formation of any degradation products (expressed as a percentage of the total peak area).

Illustrative Forced Degradation Data (Hypothetical):

| Stress Condition | Duration | % Parent Remaining | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) |

|---|---|---|---|---|

| 0.1 M HCl | 24h @ 60°C | 91.2% | 4.5% (RRT 0.85) | Not Detected |

| 0.1 M NaOH | 24h @ 60°C | 85.5% | 8.1% (RRT 1.15) | 2.3% (RRT 0.92) |

| 3% H₂O₂ | 8h @ RT | 82.1% | 12.5% (RRT 1.30) | Not Detected |

| Thermal (Solid) | 7 days @ 80°C | 98.9% | < 0.1% | Not Detected |

| Photolytic | ICH Q1B | 96.5% | 1.8% (RRT 0.78) | Not Detected |

RRT = Relative Retention Time

Interpretation:

-

The compound shows susceptibility to degradation under basic and oxidative conditions, which is a key consideration for formulation. The amine moiety is likely involved in these pathways.

-

It is relatively stable to acid, heat, and light.

-

Degradants exceeding a certain threshold (e.g., 0.5%) would require further characterization and structural elucidation using techniques like LC-MS/MS.

Conclusion and Strategic Implications

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. The experimental protocols and interpretive guidance herein are designed to generate high-quality, decision-enabling data.

-

For Solubility: The pronounced pH-dependent solubility will be a governing factor in route of administration and formulation design. For oral delivery, strategies to enhance dissolution in the neutral pH of the intestine may be required. For parenteral formulations, a buffered, acidic vehicle may be necessary.

-

For Stability: The identified liabilities to oxidation and base-catalyzed hydrolysis must be addressed. This could involve the inclusion of antioxidants in the formulation, pH control, and selection of appropriate packaging to protect from atmospheric oxygen.

By systematically applying these principles and methodologies, drug development professionals can effectively characterize this compound, anticipate development challenges, and design rational strategies to deliver a safe, stable, and efficacious pharmaceutical product.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. [Link]

-

ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

-